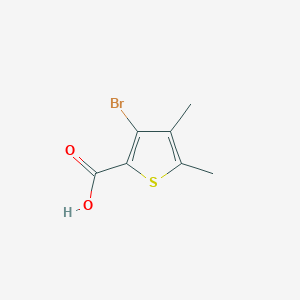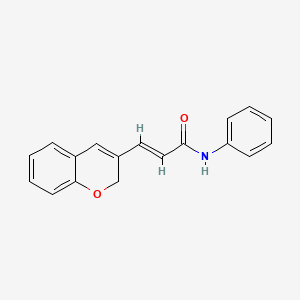
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is 1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is a powder at room temperature . It has a melting point of 222-224°C . The exact mass of the compound is 233.93500 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Catalysis
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid serves as a precursor in various synthesis techniques, including palladium-catalyzed perarylation processes. These processes involve cleavage of C-H bonds and decarboxylation, leading to the formation of tetraarylated products. Such reactions demonstrate the compound's utility in constructing complex aromatic structures, highlighting its role in advancing synthetic chemistry methodologies (Nakano et al., 2008).
Carbonic Anhydrase Inhibition
While the direct application of 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid in carbonic anhydrase inhibition studies is not explicitly mentioned, related research on bromophenol derivatives incorporating cyclopropane moieties offers insights into the potential biochemical applications of structurally similar compounds. These derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the broader relevance of brominated organic compounds in medicinal chemistry (Boztaş et al., 2015).
Polymer Synthesis
The compound also finds application in the field of polymer chemistry, as indicated by studies involving the palladium-catalyzed polycondensation of related thiophene derivatives. Such reactions yield high-molecular-weight polymers with specific structural configurations, underscoring the importance of brominated thiophene compounds in developing advanced polymeric materials (Wang et al., 2010).
Organic Synthesis and Functionalization
Research on the synthesis and functionalization of thiophene derivatives, including those related to 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid, reveals their utility in creating diverse organic compounds. For example, reactions involving bromothienyl derivatives lead to the formation of various heterocycles, demonstrating the versatility of these compounds in organic synthesis (Abdelhamid & Shiaty, 1988).
Material Science and Engineering
In material science, the structural attributes of brominated thiophene compounds contribute to the development of novel materials with specific electronic properties. Research into quadruply annulated borepins, for instance, showcases the role of brominated derivatives in synthesizing materials with potential applications in electronics and photonics (Schickedanz et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .
Eigenschaften
IUPAC Name |
3-bromo-4,5-dimethylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSAXBIOENUWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-cyclohexyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2659786.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2659788.png)
![6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2659790.png)


![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2659794.png)


![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)
![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)


